molecular formula C8H17NO B14387872 N-(2-propylpentylidene)hydroxylamine CAS No. 89608-46-8

N-(2-propylpentylidene)hydroxylamine

Cat. No.: B14387872
CAS No.: 89608-46-8
M. Wt: 143.23 g/mol
InChI Key: VPAILJNWRUSQAZ-UHFFFAOYSA-N
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Description

N-(2-Propylpentylidene)hydroxylamine is a hydroxylamine derivative characterized by a pentylidene backbone substituted with a 2-propyl group. Hydroxylamines generally feature an -NH-OH functional group, which confers redox activity and susceptibility to enzymatic transformations .

Properties

CAS No.

89608-46-8

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(2-propylpentylidene)hydroxylamine

InChI

InChI=1S/C8H17NO/c1-3-5-8(6-4-2)7-9-10/h7-8,10H,3-6H2,1-2H3

InChI Key

VPAILJNWRUSQAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propylpentylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of a suitable aldehyde or ketone with hydroxylamine under acidic or basic conditions. For example, the reaction of 2-propylpentanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield this compound .

Industrial Production Methods

Industrial production of hydroxylamines, including this compound, often involves the Raschig process, which uses ammonia and hydrogen peroxide as starting materials. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-propylpentylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-propylpentylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-propylpentylidene)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

N-(2-Methoxyphenyl)Hydroxylamine

  • Structural Features : Contains a methoxy-substituted phenyl group attached to the hydroxylamine moiety.
  • Metabolism: In hepatic microsomes, it undergoes enzymatic reduction to o-anisidine (a primary amine) and oxidation to o-aminophenol. CYP1A enzymes are key drivers of this reduction, while CYP2E1 favors oxidation . Unlike alkyl-substituted hydroxylamines, aromatic substituents (e.g., methoxyphenyl) enhance redox cycling, leading to reactive intermediates like nitroso derivatives .
  • Relevance : Highlights the role of aromatic vs. aliphatic substituents in directing metabolic pathways.

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropylidene]Hydroxylamine

  • Structural Features : Features a benzodioxole ring system, which is electron-rich and metabolically stable compared to aliphatic chains.
  • Isomerism : Exists as two isomers due to the propylidene backbone, emphasizing the impact of stereochemistry on biological activity .
  • Relevance : Demonstrates how heterocyclic substituents influence isomer formation and detection in analytical settings.

N-(4-sec-Butylthio-2,5-Dimethoxyphenethyl)Hydroxylamine

  • Structural Features : Combines a phenethyl backbone with thioether and methoxy groups.
  • Relevance : Sulfur-containing substituents may alter receptor binding or metabolic stability compared to purely alkyl/aryl analogs.

Hydroxamic Acids (e.g., N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide)

  • Structural Features : Replace the hydroxylamine group with a hydroxamic acid (-CONHOH) moiety.
  • Synthesis: Prepared via coupling agents like N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (WSC) or ester hydrolysis .
  • Applications : Used as antioxidants and enzyme inhibitors (e.g., HDAC inhibitors), showcasing functional versatility .

Comparative Data Table

Compound Key Substituents Metabolic Pathways Applications/Regulatory Notes References
N-(2-Propylpentylidene)Hydroxylamine 2-Propyl, pentylidene Likely CYP-mediated oxidation/reduction Not reported; inferred from analogs N/A
N-(2-Methoxyphenyl)Hydroxylamine Methoxyphenyl CYP1A (reduction), CYP2E1 (oxidation) Model for aromatic hydroxylamine metabolism
N-[3-(Benzodioxol-5-yl)…]Hydroxylamine Benzodioxole, methylpropylidene Isomerization detected Controlled substance analog
N-(4-Chlorophenyl)-N-Hydroxy…carboxamide Chlorophenyl, cyclohexane Synthetic via coupling agents Antioxidant/HDAC inhibition

Key Research Findings

  • Metabolic Divergence: Aliphatic hydroxylamines (e.g., this compound) may exhibit slower enzymatic turnover than aromatic analogs due to reduced redox activity .
  • Synthetic Strategies : Hydroxylamine derivatives are synthesized via reductive amination, coupling reactions, or ester hydrolysis, with purity critical for applications in polymer chemistry (e.g., polyimide synthesis) .
  • Toxicity Considerations : Alkyl-substituted hydroxylamines may have lower acute toxicity (higher LD50) compared to aromatic derivatives, which generate reactive intermediates like nitroso compounds .

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